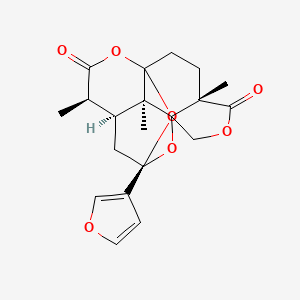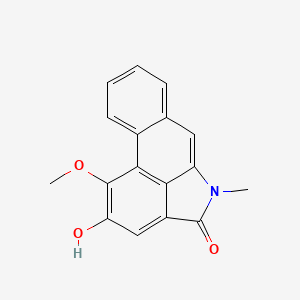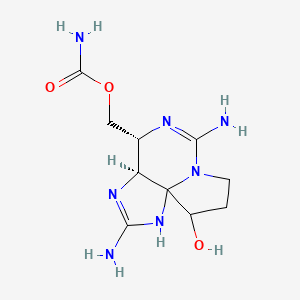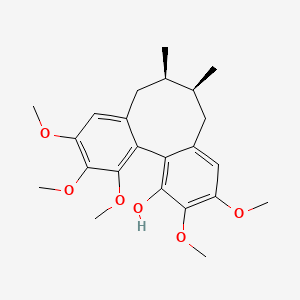
シサノール
概要
科学的研究の応用
Gomisin K3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of lignans.
Biology: Gomisin K3 exhibits strong inhibition toward UGT2B7, a key enzyme involved in drug metabolism.
Medicine: The compound has shown potential in treating liver diseases due to its antioxidant and antihepatitis properties.
作用機序
ゴミシンK3の作用機序には、いくつかの分子標的と経路が含まれます。
抗酸化活性: ゴミシンK3は、鉄-システインとNADPH-アスコルビン酸によって誘発される脂質過酸化を阻害し、細胞を酸化損傷から保護します.
類似化合物の比較
ゴミシンK3は、オウレン属で見られる化合物のグループであるジベンゾシクロオクタジエンリグナンに属します。 類似の化合物には以下が含まれます。
- ゴミシンA
- ゴミシンG
- シサンドリンB
- シサンドセリンA
- ゴミシンL1
- ゴミシンJ
これらの化合物と比較して、ゴミシンK3は、UGT2B7の特異的な阻害と強力な抗酸化活性によって独特です 。 これらのリグナンはそれぞれ、異なる生物活性と潜在的な治療的応用があり、研究や医学のさまざまな分野で貴重です。
生化学分析
Biochemical Properties
Schisanhenol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the key interactions of Schisanhenol is with thioredoxin-1 (Trx1), an essential antioxidant protein. Schisanhenol upregulates the expression of Trx1, which in turn modulates multiple cellular redox signaling pathways and inhibits apoptosis . Additionally, Schisanhenol interacts with acetylcholinesterase, reducing its activity and thereby enhancing cognitive function . These interactions highlight the compound’s role in modulating oxidative stress and improving cellular resilience.
Cellular Effects
Schisanhenol exerts significant effects on various cell types and cellular processes. In neuronal cells, Schisanhenol has been shown to protect against oxidative stress-induced apoptosis by upregulating Trx1 and suppressing the ASK1-P38-NF-κB pathway . In hepatocytes, Schisanhenol reduces lipid accumulation and improves hepatic steatosis, indicating its potential in treating non-alcoholic fatty liver disease . Furthermore, Schisanhenol enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase in neutrophils, reducing oxidative injury to tissues . These cellular effects underscore the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Schisanhenol involves several key interactions at the molecular level. Schisanhenol binds to and activates Trx1, which plays a pivotal role in regulating redox signaling pathways and inhibiting apoptosis . The compound also inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress . Additionally, Schisanhenol modulates the activity of acetylcholinesterase, enhancing cholinergic signaling and cognitive function . These molecular interactions highlight the compound’s multifaceted mechanism of action, which includes enzyme activation, inhibition of inflammatory pathways, and modulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Schisanhenol have been observed to change over time. Schisanhenol exhibits stability in various experimental conditions, maintaining its bioactivity over extended periods . Long-term studies have shown that Schisanhenol continues to exert protective effects against oxidative stress and apoptosis in neuronal cells . Additionally, the compound’s ability to enhance antioxidant enzyme activity and reduce oxidative injury remains consistent over time . These findings suggest that Schisanhenol is a stable and effective compound for long-term use in laboratory settings.
Dosage Effects in Animal Models
The effects of Schisanhenol vary with different dosages in animal models. In mice, intraperitoneal administration of Schisanhenol at doses of 10, 30, and 100 mg/kg significantly attenuated cognitive impairment induced by scopolamine . Higher doses of Schisanhenol have been associated with enhanced antioxidant activity and reduced oxidative damage . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for Schisanhenol.
Metabolic Pathways
Schisanhenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by liver microsomes, with the metabolic kinetics fitting the Michaelis-Menten equation . Schisanhenol also modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity and therapeutic potential.
Transport and Distribution
Schisanhenol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its distribution across cell membranes and accumulation in lipid-rich tissues . Schisanhenol’s interaction with transporters such as the lectin-like oxLDL receptor-1 (LOX-1) modulates its localization and effects on endothelial cells . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Schisanhenol plays a significant role in its activity and function. Schisanhenol is primarily localized in the cytosol, where it interacts with Trx1 and other cytosolic proteins . The compound can also translocate to the nucleus under certain conditions, influencing gene expression and cellular responses to oxidative stress . Additionally, Schisanhenol’s localization in lipid-rich compartments such as the endoplasmic reticulum and mitochondria may contribute to its protective effects against oxidative damage . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
準備方法
ゴミシンK3は、主にオウレンの乾燥果実から抽出されます。 抽出プロセスには、乾燥果実を室温で24時間、70%水性エタノールに浸漬し、ろ過して濃縮して粗材料を得ることが含まれます 。 この化合物は、さまざまな化学経路を通じて合成することもできますが、具体的な合成方法や工業的生産技術は、文献では広く文書化されていません。
化学反応の分析
ゴミシンK3は、次のようなさまざまな種類の化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して誘発できます。
還元: 還元反応は、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化はさまざまな酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成する可能性があります。
科学研究の応用
ゴミシンK3は、次のような幅広い科学研究の応用があります。
化学: リグナン類の同定と定量化のための分析化学における参照化合物として使用されます。
生物学: ゴミシンK3は、薬物代謝に関与する重要な酵素であるUGT2B7に対する強力な阻害効果を示します.
類似化合物との比較
Gomisin K3 belongs to the dibenzocyclooctadiene lignans, a group of compounds found in the Schisandra genus. Similar compounds include:
- Gomisin A
- Gomisin G
- Schisandrin B
- Schisantherin A
- Gomisin L1
- Gomisin J
Compared to these compounds, Gomisin K3 is unique due to its specific inhibition of UGT2B7 and its potent antioxidant activity . Each of these lignans has distinct biological activities and potential therapeutic applications, making them valuable in various fields of research and medicine.
特性
IUPAC Name |
(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHYFPJBONYCQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219452 | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69363-14-0 | |
| Record name | Schisanhenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


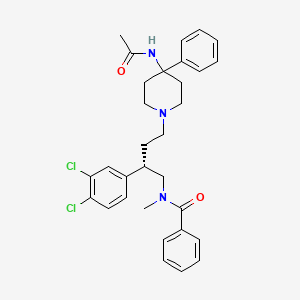
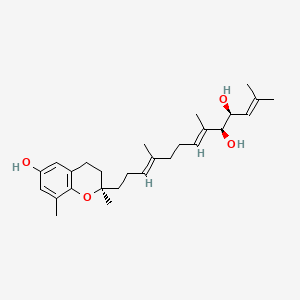
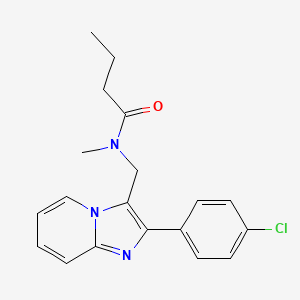

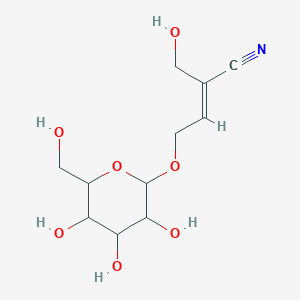

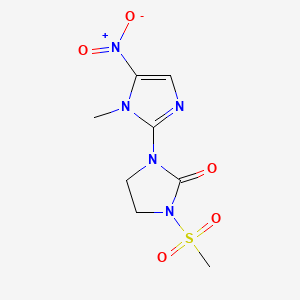
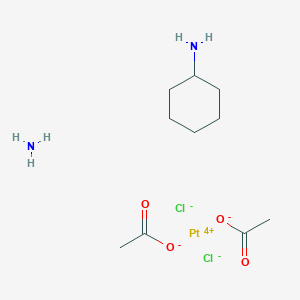
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)
